PYY-(13-36) (mouse, rat, pig)
Description
Nomenclature and Relationship within the Pancreatic Polypeptide Family
Peptide YY-(13-36) (PYY-(13-36)) is a biologically active peptide that belongs to the pancreatic polypeptide (PP) family. physiology.org This family of peptides, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP), is characterized by a shared structural motif known as the PP-fold, a hairpin-like three-dimensional structure. nih.govmdpi.com All members are 36-amino-acid peptides. physiology.org PYY exhibits significant structural homology with other members of the family, sharing 70% homology with NPY and 50% with PP. nih.gov
The nomenclature "PYY-(13-36)" indicates that it is a fragment of the full-length Peptide YY (PYY), which is composed of 36 amino acids. Specifically, PYY-(13-36) is the result of the cleavage of the first 12 amino acids from the N-terminus of the parent molecule. This truncation is a naturally occurring process. frontiersin.org
In animal models, including mice, rats, and pigs, the fundamental structure and function of PYY and its derivatives are highly conserved. abcam.com PYY is primarily produced by endocrine L-cells located in the mucosa of the ileum and colon. nih.govwikidoc.org
The members of the pancreatic polypeptide family, including PYY-(13-36), exert their effects by binding to a family of G-protein coupled receptors known as Y receptors. frontiersin.org There are several subtypes of these receptors, namely Y1, Y2, Y4, and Y5, which are functional in humans and other mammals. frontiersin.orgfrontiersin.org The different peptides within the family exhibit varying affinities for these receptor subtypes, which accounts for their distinct physiological roles. frontiersin.org
| Peptide | Primary Receptor(s) | Primary Location |
|---|---|---|
| Neuropeptide Y (NPY) | Y1, Y2, Y5 | Central and peripheral nervous systems researchgate.net |
| Peptide YY (PYY) | Y1, Y2, Y4, Y5 | Endocrine cells of the distal gastrointestinal tract nih.gov |
| PYY-(13-36) | Y2 | Circulation (derived from PYY) |
| Pancreatic Polypeptide (PP) | Y4 | Endocrine cells of the pancreas nih.gov |
Contextualization as a Truncated Peptide and Selective Agonist in Research
PYY-(13-36) is a C-terminal fragment of the full-length PYY-(1-36) peptide. frontiersin.org The cleavage of the N-terminal Tyr-Pro residues from PYY-(1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV) results in the formation of PYY-(3-36). researchgate.net PYY-(13-36) is a further truncated form. frontiersin.org This truncation is significant as it alters the receptor binding profile of the peptide. frontiersin.org
While the full-length PYY-(1-36) can bind to Y1, Y2, Y4, and Y5 receptors, the truncated form, PYY-(13-36), is a selective agonist for the Y2 receptor. frontiersin.orgguidetopharmacology.org This selectivity makes PYY-(13-36) a valuable tool in research to investigate the specific functions mediated by the Y2 receptor. frontiersin.org The Y2 receptor is notably expressed on presynaptic neurons in the hypothalamus, a key brain region for the regulation of food intake. physiology.org
In animal models, the selective activation of Y2 receptors by PYY-(13-36) has been shown to inhibit food intake. researchgate.netphoenixbiotech.net Studies in Y2 receptor knockout mice have demonstrated that the anorectic effects of PYY-(3-36) are abolished, confirming the critical role of this receptor in mediating its effects on appetite. physiology.orgwikidoc.org The ability of PYY-(13-36) to selectively target the Y2 receptor allows researchers to dissect the specific pathways and mechanisms through which this receptor influences physiological processes. frontiersin.org
| Peptide | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
|---|---|---|---|---|
| PYY-(1-36) | High | High | Moderate | High |
| PYY-(13-36) | Low | High | Low | Low |
Historical Perspectives and Early Discoveries in Animal Physiology
The story of PYY-(13-36) is intertwined with the broader history of the pancreatic polypeptide family. Pancreatic polypeptide was first isolated from avian pancreatic extracts in the early 1970s. physiology.org This was followed by the isolation of Peptide YY from porcine intestine in 1980. physiology.org The initial discovery of these peptides spurred research into their physiological roles.
Early research in animal models focused on the effects of the full-length peptides, NPY and PYY. oup.com It was observed that central administration of NPY and PYY stimulated feeding behavior in rodents. oup.com However, subsequent studies revealed a contrasting effect with peripheral administration of a truncated form of PYY.
A significant breakthrough came with the identification of the Y2 receptor and the discovery that N-terminally truncated fragments of NPY and PYY, such as PYY-(13-36), acted as potent and selective agonists for this receptor. oup.com This was a crucial finding that helped to explain the differing effects of central versus peripheral administration. It was demonstrated that peripheral administration of PYY-(3-36) in rats inhibited food intake, a finding that was later replicated in mice and other animal models. physiology.orgresearchgate.net These early discoveries in animal physiology laid the groundwork for understanding the complex role of the PYY system in the regulation of energy homeostasis.
Properties
Molecular Formula |
C135H208N40O39 |
|---|---|
Molecular Weight |
3015.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C135H208N40O39/c1-65(2)50-89(164-126(208)99(62-177)171-108(190)70(11)153-116(198)93(54-72-23-31-77(180)32-24-72)166-121(203)94(55-73-25-33-78(181)34-26-73)165-110(192)83(19-14-46-149-133(141)142)156-125(207)100(63-178)172-119(201)91(52-67(5)6)161-115(197)87(40-43-104(186)187)158-114(196)88(41-44-105(188)189)159-127(209)101-22-17-49-175(101)130(212)81(136)61-176)117(199)155-82(18-13-45-148-132(139)140)111(193)168-96(58-76-60-147-64-152-76)122(204)167-95(56-74-27-35-79(182)36-28-74)120(202)162-90(51-66(3)4)118(200)169-97(59-103(138)185)123(205)163-92(53-68(7)8)124(206)173-106(69(9)10)128(210)174-107(71(12)179)129(211)160-85(21-16-48-151-135(145)146)109(191)157-86(39-42-102(137)184)113(195)154-84(20-15-47-150-134(143)144)112(194)170-98(131(213)214)57-75-29-37-80(183)38-30-75/h23-38,60,64-71,81-101,106-107,176-183H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,184)(H2,138,185)(H,147,152)(H,153,198)(H,154,195)(H,155,199)(H,156,207)(H,157,191)(H,158,196)(H,159,209)(H,160,211)(H,161,197)(H,162,202)(H,163,205)(H,164,208)(H,165,192)(H,166,203)(H,167,204)(H,168,193)(H,169,200)(H,170,194)(H,171,190)(H,172,201)(H,173,206)(H,174,210)(H,186,187)(H,188,189)(H,213,214)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1 |
InChI Key |
IAZLNMARDOOODL-PRZASUQOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N |
Origin of Product |
United States |
Molecular and Receptor Biology of Pyy 13 36 in Animal Systems
Y-Receptor Subtype Selectivity and Affinity Profiles
The interaction of PYY-(13-36) with its cognate receptors is defined by a distinct selectivity and high-affinity binding profile, which distinguishes it from other members of the NPY peptide family.
PYY-(13-36) as a High-Affinity Y2 Receptor Agonist
PYY-(13-36) is recognized as a potent and selective agonist for the neuropeptide Y receptor subtype 2 (Y2). physiology.orgfrontiersin.orgnih.govmedchemexpress.com Unlike the full-length peptide PYY(1-36), which demonstrates broader activity across multiple Y-receptor subtypes, PYY-(13-36) exhibits a marked preference for the Y2 receptor. physiology.orgresearchgate.net This selectivity is a key feature of its biological function. Studies have demonstrated that PYY-(13-36) effectively activates Y2 receptors, leading to downstream signaling events. physiology.orgphysiology.org For instance, its ability to attenuate potassium-induced NPY release in PC-12 cells is a functional confirmation of its Y2 receptor agonist activity. physiology.org The affinity of PYY-(13-36) for the Y2 receptor is comparable to that of other endogenous Y2 ligands like PYY(3-36). physiology.org
Comparative Binding Dynamics with PYY(1-36), PYY(3-36), and Other NPY Family Peptides
The NPY family of peptides, including neuropeptide Y (NPY) and peptide YY (PYY), demonstrates varied binding affinities for the different Y-receptor subtypes. PYY(1-36) binds with high affinity to Y1, Y2, and Y5 receptors. physiology.orgnih.govnih.gov In contrast, its N-terminally truncated forms, PYY(3-36) and PYY-(13-36), are highly specific agonists for the Y2 receptor. physiology.orgnih.govresearchgate.netnih.gov
The Y2 receptor is unique among Y-receptors in its ability to bind N-terminally truncated peptides, such as PYY-(13-36) and even shorter fragments, with high affinity, a property not shared by the Y1 receptor which requires the complete N-terminus for effective binding. frontiersin.orgnih.govportlandpress.com PYY(3-36) is considered a high-affinity ligand for Y2 receptors, with low affinity for Y1 and Y5 receptors. nih.gov While both PYY-(3-36) and PYY-(13-36) are specific Y2 agonists, they can differ in potency. physiology.org
The comparative binding affinities of different PYY analogues for Y1 and Y2 receptors highlight these selectiveities.
| Peptide | Y1 Receptor Dissociation Constant (Ki, nM) | Y2 Receptor Dissociation Constant (Ki, nM) |
|---|---|---|
| PYY(1-36) | 0.42 | 0.03 |
| [Pro34]PYY | 0.21 | 710 |
| PYY(3-36) | 1,050 | 0.11 |
This table presents the dissociation constants (Ki) for various PYY peptides at Y1 and Y2 receptors, as determined in displacement binding assays using cells transfected with the respective receptors. physiology.orgresearchgate.netnih.govphysiology.org A lower Ki value indicates a higher binding affinity.
Functional Receptor Expression Patterns Across Animal Tissues (e.g., brain, gastrointestinal tract, kidney)
The Y2 receptor, the primary target for PYY-(13-36), is widely distributed across various tissues in animal systems. In the central nervous system, Y2 receptors are densely expressed in regions such as the hypothalamus and hippocampus. karger.comdiva-portal.org They are predominantly localized presynaptically on neurons, where they act as autoreceptors to modulate neurotransmitter release. nih.govkarger.comdiva-portal.orgacs.org
Beyond the brain, Y2 receptors are also strongly expressed in peripheral tissues. karger.com This includes the gastrointestinal tract, where PYY is synthesized and released, as well as in the kidney, blood vessels, and spleen. nih.govkarger.com The expression of Y2 receptors in the dorsal root ganglion and metanephros of mice has also been documented. nih.gov This widespread distribution underscores the diverse physiological processes regulated by Y2 receptor activation.
Molecular Mechanisms of Receptor Activation and Signaling
The binding of PYY-(13-36) to the Y2 receptor initiates a cascade of intracellular events mediated by G-proteins, leading to specific cellular responses. The structural features of the peptide are critical for this selective activation.
G-Protein Coupling and Downstream Intracellular Pathways
Neuropeptide Y receptors, including the Y2 subtype, are classic G-protein coupled receptors (GPCRs). frontiersin.orgnih.gov Upon agonist binding, the Y2 receptor couples primarily to inhibitory G-proteins of the Gi/o family. frontiersin.orgacs.orgnih.gov This coupling can be blocked by pertussis toxin, confirming the involvement of these specific G-proteins. physiology.orgacs.org
The activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.org This is a hallmark of Y2 receptor signaling. Furthermore, Y2 receptor activation can modulate the activity of ion channels, such as Ca²+ and K+ channels. frontiersin.org The unusually persistent Gαi-signaling of the Y2 receptor can lead to a depletion of the cellular Gi/o pool, resulting in a desensitized state that can affect other Gi/o-coupled receptors as well. nih.gov
Structure-Activity Relationships Governing Y2 Receptor Selectivity in PYY-(13-36)
The selectivity of PYY-(13-36) for the Y2 receptor is intrinsically linked to its molecular structure and conformation. The NPY peptide family shares a common hairpin-like structure known as the PP-fold, which consists of an α-helix and a polyproline-like helix connected by a β-turn. physiology.orgphysiology.org
Influence of Peptide Conformation on Receptor Interactions
The interaction between Peptide YY (13-36) (PYY-(13-36)) and its cognate receptors is profoundly influenced by the peptide's three-dimensional structure. The specific conformation that PYY-(13-36) adopts in a physiological solution dictates its binding affinity and selectivity for different neuropeptide Y (NPY) receptor subtypes, particularly the Y2 receptor. This structural dependence is a key determinant of its biological activity in various animal systems, including the mouse, rat, and pig.
The parent molecule, PYY-(1-36), along with the related neuropeptide Y (NPY), is characterized by a hairpin-like structure known as the "PP-fold". nih.gov This fold consists of an N-terminal polyproline helix, a β-turn, and a C-terminal α-helix. nih.govucl.ac.uk This conformation allows for the juxtaposition of the N- and C-termini, which is a critical feature for high-affinity binding to Y1, Y4, and Y5 receptors. nih.gov
The primary structural element remaining in PYY-(13-36) that is crucial for receptor interaction is the C-terminal α-helix, which spans approximately from residue 15 to 32. nih.govgubra.dk It is this helical C-terminal region that is primarily responsible for the high-affinity binding to the Y2 receptor. nih.govfrontiersin.org The Y2 receptor, unlike other NPY receptor subtypes, can accommodate and bind effectively to these shorter, C-terminal fragments of PYY and NPY. nih.govfrontiersin.org This makes PYY-(13-36) a selective agonist for the Y2 receptor. physiology.orgmedchemexpress.comnih.gov
Research using circular dichroism (CD) has provided quantitative insights into the secondary structure of PYY and its fragments. Studies have shown that PYY-(1-36) has a helical content of approximately 42%. physiology.orgresearchgate.net In contrast, the Y2-selective agonist PYY-(3-36), which is structurally similar to PYY-(13-36) in its reliance on the C-terminus for receptor binding, exhibits a lower helical content of about 24%. physiology.orgresearchgate.net This difference in helicity correlates with their differing receptor selectivities. The reduced helical content in the truncated forms reflects a more flexible structure, yet one that is optimized for interaction with the Y2 receptor.
The table below summarizes the receptor binding affinities of various PYY analogs, illustrating the impact of structural changes on receptor selectivity.
| Peptide | Target Receptor | Dissociation Constant (Kd) in nM | Receptor Selectivity |
| PYY-(1-36) | Y1 | 0.42 researchgate.net | Non-selective |
| PYY-(1-36) | Y2 | 0.03 researchgate.net | Non-selective |
| PYY-(3-36) | Y1 | 1,050 researchgate.net | Y2-selective |
| PYY-(3-36) | Y2 | 0.11 researchgate.net | Y2-selective |
| [Pro34]PYY | Y1 | 0.21 researchgate.net | Y1-selective |
| [Pro34]PYY | Y2 | 710 researchgate.net | Y1-selective |
These findings underscore the principle that the conformation of PYY peptides is a critical factor in determining their interaction with Y receptor subtypes. The full-length PYY-(1-36) requires its complete tertiary "PP-fold" structure for broad-spectrum activity at several Y receptor subtypes. In contrast, the truncated PYY-(13-36) leverages its C-terminal α-helical structure to achieve selective and high-affinity binding to the Y2 receptor. This structure-activity relationship is fundamental to understanding the specific physiological roles of PYY-(13-36) in animal systems.
Physiological Roles and Mechanisms of Action of Pyy 13 36 in Animal Models
Regulation of Food Intake and Energy Homeostasis
PYY-(13-36) has been identified as a key regulator of appetite and energy balance, primarily through its anorexigenic effects and its modulation of hypothalamic circuits.
Peripheral administration of PYY-(13-36) has been shown to inhibit food intake in rodent models. physiology.orgnih.gov Studies in mice have demonstrated a significant reduction in food consumption following intraperitoneal injections of PYY-(3-36). physiology.orgphysiology.org For instance, a single injection in male NMRI mice resulted in an approximate 30% decrease in 3-hour food intake. physiology.org The anorexigenic effect of PYY-(3-36) is observed regardless of the duration of fasting preceding the administration. physiology.org While acute injections have shown clear effects in mice, some studies have reported a lack of a similar acute effect on food intake in rats. nih.govphysiology.org However, sustained intravenous infusion of PYY-(3-36) in rats has been shown to potently inhibit food intake. oup.com
Chronic administration of PYY-(3-36) via osmotic minipumps has been found to reduce body weight gain in diet-induced obese mice and rats. nih.govphysiology.org In diet-induced obese C57BL/6J mice, while only the highest doses significantly reduced food intake in the initial days, there was a dose-dependent reduction in body weight gain over a 28-day period. physiology.org This was accompanied by a reduction in the weight of various fat pads. physiology.org Similarly, in diet-induced obese rats, chronic subcutaneous administration of PYY-(3-36) led to reduced body weight. physiology.org
| Animal Model | Administration Route | Key Findings | Citation |
|---|---|---|---|
| Male NMRI Mice | Intraperitoneal injection | ~30% reduction in 3-hour food intake. | physiology.org |
| Diet-Induced Obese C57BL/6J Mice | Chronic subcutaneous infusion | Dose-dependent reduction in body weight gain over 28 days. | physiology.org |
| Diet-Induced Obese Rats | Chronic subcutaneous infusion | Reduced body weight. | physiology.org |
| Rats | Intravenous infusion | Potent, dose-dependent inhibition of food intake. | oup.com |
The anorexigenic effects of PYY-(13-36) are largely mediated through its actions on the hypothalamic arcuate nucleus, a critical brain region for the regulation of energy homeostasis. researchgate.netoup.com The arcuate nucleus contains two main populations of neurons with opposing effects on food intake: the orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons that produce pro-opiomelanocortin (POMC). nih.gov
PYY-(13-36) is a high-affinity agonist for the Y2 receptor, which is highly expressed on NPY/AgRP neurons in the arcuate nucleus. physiology.orgresearchgate.net It is thought that circulating PYY-(13-36) crosses the blood-brain barrier and binds to these presynaptic Y2 receptors, leading to an inhibition of NPY release. researchgate.netresearchgate.net This inhibition of the orexigenic NPY neurons is a key mechanism for the appetite-suppressing effects of PYY-(13-36). nih.govjneurosci.org
PYY-(13-36) is considered an important endogenous satiety factor, acting as a hormonal signal from the gut to the brain to terminate meals. physiology.orgoup.com Its release from intestinal L-cells is proportional to the caloric content of a meal, particularly fat, and it acts as part of a negative feedback loop to regulate food intake. physiology.orgresearchgate.net
Studies in rats have shown that intravenous infusions of PYY-(3-36) reduce food intake by decreasing meal size and increasing the satiety ratio (the interval between meals relative to the size of the preceding meal). oup.com This indicates that PYY-(13-36) enhances the feeling of fullness, leading to the consumption of smaller meals. The anorexigenic effect of PYY-(13-36) can occur independently of its action to inhibit gastric emptying, suggesting a direct effect on central satiety pathways. oup.com The interaction of PYY-(13-36) with hypothalamic circuits, particularly the inhibition of orexigenic NPY neurons, is a primary mechanism through which it contributes to satiety. physiology.orgresearchgate.net
Modulation of Hypothalamic Circuitry (e.g., Arcuate Nucleus, NPY/AgRP, POMC Neurons)
Gastrointestinal Motility and Secretion
In addition to its role in energy homeostasis, PYY-(13-36) exerts significant inhibitory effects on various gastrointestinal functions, including gastric emptying, acid secretion, and intestinal transit.
Systemic administration of PYY has been shown to inhibit both gastric emptying and gastric acid secretion. physiology.orgresearchgate.net PYY-(13-36) is a potent inhibitor of gastric emptying in rats, with intravenous infusions producing a dose-dependent delay. physiology.orgnih.gov In fact, PYY-(3-36) is approximately an order of magnitude more potent than its precursor, PYY-(1-36), in this regard. physiology.orgnih.gov This inhibitory effect on gastric emptying contributes to the feeling of fullness and can reduce food intake. oup.com
PYY-(13-36) also plays a role in the inhibition of gastric acid secretion. physiology.org Studies in rats have demonstrated that both intravenous and intracisternal (into the cisterna magna of the brain) administration of PYY-(13-36) can inhibit vagally stimulated gastric acid secretion. physiology.org This suggests that PYY-(13-36) can act both peripherally and centrally to modulate gastric acid output. The inhibitory effects on gastric function are thought to be mediated, at least in part, by the direct inhibition of cholinergic vagal efferent neurons in the dorsal motor nucleus of the vagus (DMN). physiology.org
| Function | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Gastric Emptying | Rats | Dose-dependent inhibition; PYY-(3-36) is ~10 times more potent than PYY-(1-36). | physiology.orgnih.gov |
| Gastric Acid Secretion | Rats | Inhibited vagally stimulated acid secretion via both peripheral and central pathways. | physiology.org |
| Gastric Emptying | Mice | Delayed gastric emptying after fasting-refeeding by 48%. | nih.gov |
PYY-(13-36) also influences motility in the lower gastrointestinal tract. It is a key mediator of the "ileal brake," a physiological mechanism where the presence of nutrients in the distal small intestine inhibits the motility of the upper gastrointestinal tract. physiology.org This leads to a slowing of intestinal transit time. researchgate.net
In conscious mice, peripheral injection of PYY-(3-36) has been shown to potently inhibit propulsive colonic motor function, an effect mediated by Y2 receptors. nih.gov This results in a significant delay in distal colonic transit time and a reduction in fecal pellet output. nih.gov The inhibitory effect on colonic transit appears to be of a greater magnitude and duration compared to its effects on gastric emptying or food intake. nih.gov These findings establish that PYY-(13-36) is a potent regulator of both small intestinal and colonic motility. researchgate.netnih.gov
Modulation of Pancreatic Exocrine Secretion
Peptide YY (PYY) is recognized as a significant modulator of pancreatic exocrine secretion, primarily exerting an inhibitory influence. pancreapedia.orgnih.govresearchgate.netwikipedia.orgphysiology.org The truncated form, PYY(3-36), along with PYY(1-36), has been shown to be equipotent in reducing the secretion of pancreatic enzymes, fluid, and bicarbonate. pancreapedia.org The primary mechanism of this inhibition appears to be indirect, acting on pathways that stimulate pancreatic secretion rather than directly on the pancreatic acinar cells themselves. pancreapedia.orgnih.gov
In studies on awake rats, both PYY(1-36) and PYY(3-36) were found to inhibit basal pancreatic fluid and protein secretion. nih.gov Furthermore, PYY(1-36) dose-dependently inhibited pancreatic secretory responses stimulated by cholecystokinin (B1591339) (CCK) and secretin. nih.gov However, neither PYY(1-36) nor PYY(3-36) could fully inhibit 2-deoxy-D-glucose (2-DG)-stimulated pancreatic secretion, suggesting that the inhibitory action of PYY is primarily on the CCK-stimulated pathway, at a point before the convergence of the CCK and 2-DG pathways. nih.gov
In vitro studies using guinea pig acini have demonstrated that PYY can inhibit vasoactive intestinal peptide (VIP) and forskolin-induced amylase secretion. pancreapedia.org However, in a rodent model, PYY, along with neuropeptide Y (NPY) and pancreatic polypeptide (PP), did not inhibit CCK-stimulated amylase secretion from isolated pancreatic acini or lobules, further supporting the concept of an indirect mechanism of action. pancreapedia.org The Y4 receptor, which is expressed in the pancreas, is implicated in the PYY-induced blockade of pancreatic exocrine secretion. pancreapedia.org
Neural Pathways Mediating Gastrointestinal Effects (e.g., Vagal Afferents, Dorsal Motor Nucleus of the Vagus)
The gastrointestinal effects of PYY, including the inhibition of pancreatic secretion and gastric motility, are significantly mediated through neural pathways involving the vagus nerve. mu-varna.bgresearchgate.netnih.govmdpi.com The dorsal vagal complex (DVC) in the medulla oblongata, which comprises the nucleus of the solitary tract (NST) and the dorsal motor nucleus of the vagus (DMN), is a key site of action for circulating PYY. mu-varna.bgnih.gov
Vagal afferent fibers, which transmit sensory information from the gut to the brain, synapse in the NST. mu-varna.bg The NST, in turn, connects with the DMN, the origin of most parasympathetic innervation to the subdiaphragmatic viscera. mu-varna.bg PYY can cross the blood-brain barrier and directly act on this vago-vagal reflex circuitry. researchgate.netmu-varna.bg Specifically, PYY and its Y2 receptor-selective agonist, PYY(13-36), have been shown to inhibit approximately 50% of neurons in the DMN in both in vivo and in vitro rat preparations. physiology.orgnih.gov This direct inhibition of cholinergic vagal efferent neurons is considered a primary mechanism by which PYY suppresses digestive functions. physiology.orgnih.gov
Studies have demonstrated that the inhibitory effects of PYY on gastric motility are dependent on intact vagal connections. mu-varna.bg Microinjection of low doses of PYY into the DVC of rats produces a vagally-mediated suppression of stimulated gastric motility. mu-varna.bg Furthermore, intracisternal injections of PYY(1-36) inhibit gastric emptying, an effect that is attenuated by vagotomy. physiology.org The anorectic effects of PYY(3-36) are also believed to be mediated, at least in part, through the activation of vagal afferents. researchgate.netmdpi.com
The Y2 receptor plays a crucial role in mediating these neural effects. physiology.orgnih.govphysiology.org The actions of PYY(3-36) on satiety appear to be mediated by the Y2 receptor expressed in the hypothalamic arcuate nucleus, which receives input from the DVC. physiology.org
Glucose Homeostasis and Insulin (B600854) Sensitivity
Impact on Plasma Glucose Levels
The influence of PYY(3-36) on plasma glucose levels in animal models appears to be context-dependent, with some studies showing a glucose-lowering effect, particularly in postprandial or glucose-challenged states, while others report no acute effect. In anaesthetized rats, an intravenous infusion of PYY(3-36) mimicked the glucose-lowering effect of neuropeptide Y (NPY). oup.com Similarly, in mice, the administration of PYY(3-36) during an intraperitoneal glucose tolerance test (IPGTT) resulted in lower glycemia. nih.gov
However, in female ob/ob and db/db mice, there was no acute effect of PYY(3-36) on plasma glucose concentrations. researchgate.netnih.gov This suggests that the impact of PYY(3-36) on blood glucose may be more pronounced under conditions of stimulated insulin secretion. Indeed, it has been hypothesized that the postprandial increase in PYY levels could play a role in regulating postprandial insulin secretion and subsequently, glucose levels. nih.gov
Influence on Pancreatic Islet Function and Insulin Secretion
The role of PYY in regulating pancreatic islet function and insulin secretion is complex, with different effects attributed to PYY(1-36) and PYY(3-36). PYY is expressed in the pancreatic islets of rodents, suggesting a local, paracrine role in islet physiology. oup.comnih.govdoi.org
PYY(1-36) has been shown to inhibit glucose-stimulated insulin secretion from pancreatic Langerhans islet cells by acting on the Y1 receptor. researchgate.net In vitro studies using immortalized rodent and human beta-cells, as well as isolated mouse islets, have confirmed that both PYY(1-36) and PYY(3-36) can inhibit glucose-, alanine-, and GLP-1-stimulated insulin secretion. nih.gov This inhibition is associated with the impediment of alterations in membrane potential, intracellular calcium concentrations, and cyclic AMP (cAMP) levels. nih.gov
Conversely, some studies suggest that PYY(3-36) may indirectly enhance insulin secretion. It has been proposed that PYY(3-36) improves insulin secretion after a meal in a glucagon-like peptide-1 (GLP-1) dependent manner. nih.gov The administration of PYY(3-36) during a glucose challenge was associated with an increase in blood insulin levels. nih.gov Furthermore, overexpression of PYY in mouse islets has been linked to increased serum insulin levels and improved glucose tolerance, primarily due to increased β-cell mass and secretion. oup.com The loss of PYY in the pancreas results in impaired islet morphology and reduced insulin secretion, highlighting its importance in maintaining islet integrity and beta-cell function. doi.org
Table 1: Summary of PYY-(13-36) Effects on Pancreatic Islet Function and Insulin Secretion in Animal Models
| Animal Model | PYY Form | Effect on Insulin Secretion | Proposed Mechanism |
|---|---|---|---|
| Rodent/Human Beta-cells (in vitro) | PYY(1-36) & PYY(3-36) | Inhibition of stimulated secretion | Impedes changes in membrane potential, [Ca2+]i, and cAMP |
| Mouse | PYY(3-36) | Indirect enhancement | GLP-1 dependent |
| Mouse (PYY overexpression) | PYY | Increased serum insulin | Increased β-cell mass and secretion |
| Mouse (PYY knockout) | - | Reduced insulin secretion | Impaired islet morphology |
Effects on Glycemic Indices (e.g., HbA1c, fructosamine)
Long-term administration of PYY(3-36) has been shown to improve glycemic control in rodent models of obesity and diabetes, as reflected by reductions in long-term glycemic indices such as hemoglobin A1c (HbA1c) and fructosamine (B8680336). researchgate.netnih.govphysiology.org
In male diabetic fatty Zucker rats, a four-week infusion of PYY(3-36) led to a reduction in both HbA1c and fructosamine. researchgate.netnih.gov Similarly, in diet-induced obese male mice, PYY(3-36) infusion prevented a diet-induced increase in HbA1c. researchgate.net These improvements in glycemic indices were observed alongside reductions in food intake and body weight gain, suggesting that the beneficial effects on glucose metabolism may be, in part, secondary to weight loss. However, in prediabetic Zucker diabetic fatty (ZDF) rats, continuous administration of PYY(3-36) for four weeks resulted in dose-dependent improvements in glycemic indexes that were independent of its effects on body weight. physiology.org
Table 2: Effects of Chronic PYY(3-36) Administration on Glycemic Indices in Rodent Models
| Animal Model | Duration of Treatment | Outcome |
|---|---|---|
| Male diabetic fatty Zucker rats | 4 weeks | Reduced HbA1c and fructosamine |
| Diet-induced obese male mice | - | Prevented diet-induced increase in HbA1c |
| Prediabetic Zucker diabetic fatty (ZDF) rats | 4 weeks | Dose-dependent reduction in HbA1c and fructosamine (independent of body weight effects) |
Other Systemic Physiological Effects
Beyond its roles in gastrointestinal function and glucose homeostasis, PYY has been shown to exert other systemic physiological effects. Peripherally administered PYY has been observed to decrease the glomerular filtration rate, reduce plasma renin activity, and lower aldosterone (B195564) levels. physiology.org Additionally, it can cause vasoconstriction and a decrease in cardiac output. physiology.org PYY also has direct effects on adipocytes, where it has been shown to reduce lipolysis in vitro. physiology.org
Renal Hemodynamics and Function
The kidney is a key site of action for Peptide YY (PYY) and its related fragments, where they influence blood flow and tubular function through interactions with specific Y receptor subtypes. Research in animal models has revealed that these effects are complex and can vary between species due to differences in receptor distribution.
In the rat kidney, PYY receptors are densely concentrated in the papilla. nih.govphysiology.org Studies have demonstrated that this receptor is of the Y1 subtype, as the Y1 agonist ([Leu31, Pro34]NPY) competes with PYY for binding, whereas the Y2 agonist, NPY-(13-36), shows no effect. nih.govphysiology.org In contrast, the rabbit renal papilla primarily expresses the Y2 receptor subtype, where both NPY and the Y2-selective fragment NPY-(13-36) effectively compete with PYY for binding. nih.govphysiology.org
Conversely, studies using the Y2-selective agonist NPY-(13-36) in a rat model of congestive heart failure showed that activation of the Y2 receptor led to an increase in renal blood flow. physiology.org This suggests a compensatory role for Y2 receptors in certain pathological states. physiology.org This finding is supported by other reports that Y2 receptor agonists can slightly enhance renal blood flow in rats, pointing to a multifaceted regulatory system where the ultimate physiological response may depend on the specific peptide, its receptor target (Y1 vs. Y2), and the underlying physiological condition of the animal. researchgate.net
Table 1: Effect of PYY Infusion on Renal Hemodynamics in Rats
| Parameter | Control | PYY Infusion | Percentage Change |
|---|---|---|---|
| Mean Arterial Pressure (mmHg) | 103 ± 6 | 123 ± 8 | +19.4% |
| Renal Plasma Flow (ml/min) | 13.0 ± 1.8 | 8.4 ± 2.1 | -35.4% |
| Glomerular Filtration Rate | No Significant Change |
Data derived from a study involving the infusion of PYY (47 pmol·kg⁻¹·min⁻¹) into rats. nih.govphysiology.org
Cardiovascular Regulation
The cardiovascular effects of PYY-(13-36) and other Y2 receptor agonists are intricate, with outcomes depending on the route of administration (central vs. peripheral) and the metabolic state of the animal model. physiology.org Activation of Y2 receptors is involved in the regulation of blood pressure and heart rate. physiology.org
In conscious, unrestrained rats, the cardiovascular response to the selective Y2 receptor agonist PYY(3-36) is heavily influenced by the animal's diet and energy balance. physiology.org In food-restricted rats, which exhibit high central NPY tone, PYY(3-36) administration led to a significant increase in both mean arterial pressure and heart rate. physiology.org Conversely, in rats fed a high-fat diet, which is associated with decreased hypothalamic NPY, PYY(3-36) had no significant effect on blood pressure and tended to decrease heart rate. physiology.org This suggests that the central cardiovascular effects of Y2 receptor activation are dependent on the preexisting level of endogenous NPY activity. physiology.org
Further studies in diet-induced obese (DIO) rats showed that chronic administration of PYY(3-36) could lead to a reduction in systolic blood pressure without a significant change in heart rate. physiology.org
Central administration of the Y2 agonist NPY-(13-36) directly into the brain ventricles of rats produced a vasopressor (blood pressure-increasing) response in both normotensive and spontaneously hypertensive rats (SHR), with a more potent and longer-lasting effect observed in the hypertensive animals. nih.gov In these experiments, heart rate remained unaffected, indicating a central mechanism for blood pressure control mediated by Y2 receptors that is distinct from heart rate regulation. nih.gov
Table 2: Cardiovascular Response to Peripheral PYY(3-36) Administration in Rats Under Different Dietary Conditions
| Dietary Group | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
|---|---|---|
| Food-Restricted (High NPY Tone) | +7 ± 1 | +22 ± 4 |
| Standard Chow (Ad libitum) | +4 ± 1 | +5 ± 2 (Not Significant) |
| High-Fat Diet (Low NPY Tone) | 0 ± 1 (Not Significant) | -8 ± 5 (Not Significant) |
Data derived from a study where PYY(3-36) was administered to conscious rats on various diets. physiology.org
Comparative Studies and Species Specific Responses to Pyy 13 36
Inter-species Differences in Anorexigenic Efficacy and Potency (Mouse vs. Rat vs. Pig)
The anorexigenic, or appetite-suppressing, effects of peripherally administered Peptide YY(3-36) (PYY(3-36)) exhibit notable differences across species, particularly between mice, rats, and pigs.
In rodent models, a significant divergence in response has been observed. Studies have shown that a single intraperitoneal injection of PYY(3-36) effectively inhibits food intake in mice. nih.gov For instance, in male NMRI mice, PYY(3-36) administration resulted in a roughly 30% reduction in 3-hour food intake. physiology.org Conversely, the same experimental setup failed to produce any effect on fasting-induced feeding in male Wistar rats. physiology.org This stark contrast suggests a fundamental difference in the physiological response to acute PYY(3-36) between these two closely related species.
Chronic administration of PYY(3-36) via osmotic minipumps in diet-induced obese (DIO) C57BL/6J mice led to a dose-dependent reduction in body weight gain. physiology.org In these mice, PYY(3-36) also transiently reduced food intake. nih.gov Similarly, in diet-induced obese rats, chronic subcutaneous administration of PYY(3-36) reduced body weight and improved glycemic control. nih.gov However, the acute anorectic effect seen in mice is notably absent in rats. nih.govphysiology.org
In pigs, PYY(3-36) has also been shown to reduce acute appetite. researchgate.net The specific potency and efficacy compared to rodents require further detailed investigation, but the available data indicates that pigs are responsive to the anorexigenic effects of this peptide.
The reasons for these inter-species differences are not fully elucidated but may be attributed to variations in the distribution and pharmacology of Y2 receptors, the primary target of PYY(3-36), as well as differences in metabolic processing and clearance of the peptide.
Interactive Data Table: Anorexigenic Effects of PYY(3-36) in Different Species
| Species | Model | Administration Route | Outcome | Reference |
| Mouse | Male NMRI | Intraperitoneal | ~30% reduction in 3-hour food intake | physiology.org |
| Rat | Male Wistar | Intraperitoneal | No effect on fasting-induced feeding | physiology.org |
| Mouse | Diet-Induced Obese C57BL/6J | Chronic Subcutaneous | Dose-dependent reduction in body weight gain, transient reduction in food intake | physiology.orgnih.gov |
| Rat | Diet-Induced Obese | Chronic Subcutaneous | Reduced body weight, improved glycemic control | nih.gov |
| Pig | Cecal Fistula Model | Not specified | Reduced acute appetite | researchgate.net |
Variations in Y2 Receptor Pharmacology and Distribution Across Species
The differential effects of PYY(3-36) across species can be partly explained by variations in the pharmacology and anatomical distribution of its primary target, the neuropeptide Y receptor subtype 2 (Y2 receptor).
Y2 receptors are G-protein coupled receptors that are activated by both Neuropeptide Y (NPY) and PYY. frontiersin.org The truncated form, PYY(3-36), is a specific agonist for the Y2 receptor. researchgate.net While the Y2 receptor is generally well-conserved across mammalian species, there are notable differences in its expression levels and distribution in the brain and peripheral tissues of mice, rats, and pigs. nih.govuq.edu.au
In the brains of rats and mice, Y2-like binding sites, identified using [125I]PYY3-36, are discretely and similarly distributed. nih.gov However, surprisingly low levels of these binding sites are found in the guinea pig brain, including the hippocampus. nih.gov In the pig brain, the highest densities of Y2 receptors are found in the hippocampus and cerebellum, which is consistent with the distribution in other animal species. snmjournals.org The corpus callosum in pigs, similar to rats and humans, is nearly devoid of Y2 receptors. snmjournals.org
Pharmacological studies have also revealed species-specific differences. While human Y2 receptors share over 92% sequence similarity with their orthologs in mice, rats, and pigs, subtle variations in amino acid sequences can lead to differences in ligand binding and receptor activation. karger.com For example, mutagenesis studies on the human Y2 receptor have identified specific amino acid residues that are crucial for the binding of PYY(3-36). diva-portal.orgresearchgate.net Variations in these key residues among different species could contribute to the observed differences in anorexigenic potency.
The Y2 receptor is primarily located presynaptically in the brain, where it modulates the release of neurotransmitters. diva-portal.orgjneurosci.org Its expression in hypothalamic areas involved in appetite regulation is a key component of its anorexigenic effect. Species-specific variations in the density and connectivity of these Y2 receptor-expressing neurons could underlie the differential responses to PYY(3-36).
Interactive Data Table: Y2 Receptor Distribution in Different Species
| Species | Brain Region | Distribution Details | Reference |
| Rat | Brain | Discretely distributed Y2-like binding sites | nih.gov |
| Mouse | Brain | Discretely and similarly distributed Y2-like binding sites as rats | nih.gov |
| Pig | Brain | Highest densities in hippocampus and cerebellum; nearly devoid in corpus callosum | snmjournals.org |
| Guinea Pig | Brain | Surprisingly low levels of Y2-like binding sites, including in the hippocampus | nih.gov |
| Rat | Retina | Present in neurons, macroglial, and microglial cells; mainly in plexiform and ganglion cell layers | arvojournals.org |
Pharmacological Responses in Genetically Modified and Disease Animal Models
The pharmacological effects of PYY(3-36) have been extensively studied in various genetically modified and disease animal models, providing crucial insights into its role in energy homeostasis and metabolic diseases.
Diet-Induced Obesity (DIO) Models: In mouse and rat models of diet-induced obesity, chronic administration of PYY(3-36) has been shown to reduce body weight and adiposity. nih.govphysiology.org In DIO C57BL/6J mice, PYY(3-36) infusion led to a dose-dependent reduction in body weight gain and fat pad weight. physiology.org It also transiently reduced food intake and decreased the respiratory quotient, indicating a shift towards fat utilization. nih.gov Similarly, in DIO rats, chronic PYY(3-36) treatment reduced body weight and improved glucose tolerance. nih.gov A hamster model of diet-induced obesity also demonstrated that PYY(3-36) reduces body weight and energy intake. plos.org
Zucker Rats: The Zucker rat is a genetic model of obesity and type 2 diabetes characterized by a mutation in the leptin receptor gene. In male diabetic fatty Zucker rats, a 4-week infusion of PYY(3-36) significantly reduced HbA1c and fructosamine (B8680336) levels, indicating improved glycemic control. researchgate.net In male fa/fa Zucker rats, an 8-week infusion of PYY(3-36) reduced weight gain. researchgate.net These findings suggest that PYY(3-36) can exert beneficial metabolic effects even in the context of impaired leptin signaling. Early research also pointed to elevated neuropeptide Y in the arcuate nucleus of young obese Zucker rats as a potential contributor to their overeating. physiology.org
PYY Knockout Mice: Mice lacking the PYY gene (Pyy knockout mice) exhibit an obese phenotype, which can be reversed by the administration of exogenous PYY. nih.gov Studies on Pyy knockout mice have revealed that they have higher fat mass and impaired glucose tolerance compared to wild-type mice. researchgate.netraybiotech.com Aged female Pyy knockout mice on a normal diet show a significant increase in body weight and a 50% increase in fat mass. researchgate.net Male knockout mice on a high-fat diet also become significantly fatter and more glucose-intolerant than their wild-type counterparts. researchgate.net These models underscore the physiological importance of endogenous PYY in regulating energy balance and glucose homeostasis. Interestingly, PYY knockout mice displayed a negative relationship with osteoblast activity, leading to enhanced bone mass. plos.org
These studies in genetically modified and disease animal models collectively highlight the therapeutic potential of PYY(3-36) for the treatment of obesity and type 2 diabetes.
Interactive Data Table: Effects of PYY(3-36) in Different Animal Models
| Animal Model | Key Feature | Effect of PYY(3-36) Administration | Reference |
| Diet-Induced Obese (DIO) Mice | Obesity due to high-fat diet | Reduced body weight gain, reduced fat mass, transiently reduced food intake, decreased respiratory quotient | physiology.orgnih.gov |
| Diet-Induced Obese (DIO) Rats | Obesity due to high-fat diet | Reduced body weight, improved glucose tolerance | nih.gov |
| Diet-Induced Obese (DIO) Hamsters | Obesity and hypercholesterolemia | Reduced body weight and energy intake | plos.org |
| Zucker Rats (diabetic fatty) | Genetic obesity and type 2 diabetes | Reduced HbA1c and fructosamine | researchgate.net |
| Zucker Rats (fa/fa) | Genetic obesity | Reduced weight gain | researchgate.net |
| PYY Knockout Mice | Lack of endogenous PYY | Reverses the obese phenotype | nih.gov |
Evolutionary Conservation of PYY and its Receptor Systems
The peptide YY (PYY) and its receptor systems, particularly the Y2 receptor, demonstrate a high degree of evolutionary conservation across vertebrates, highlighting their fundamental roles in physiological processes.
The PYY gene is believed to have originated from a common ancestral gene through a chromosomal duplication event that also involved the Hox gene clusters. nih.gov The gene encoding pancreatic polypeptide (PP) arose from a tandem duplication of the PYY gene around the time of the emergence of tetrapods. nih.gov The structural organization of the PYY precursor has been well-preserved throughout vertebrate evolution. nih.gov PYY-expressing neurons have been identified in the hindbrain of species as evolutionarily distant as the river lamprey, rodents, and primates, indicating a high degree of conservation of central PYY systems. physiology.org The amino acid sequence of PYY itself is also highly conserved among many species, with rat, dog, and pig PYY sharing the same sequence. nih.gov
The NPY receptor family, to which the Y2 receptor belongs, also shows significant evolutionary conservation. The Y1 and Y2 receptors are the most highly conserved subtypes, with orthologs in pigs, humans, and mice displaying high amino acid sequence identities (92-94%). uq.edu.au The high degree of sequence conservation of the Y2 receptor across different mammalian species suggests a strong selective pressure to maintain its function. core.ac.uk For instance, human Y2 receptors share over 92% sequence similarity with their counterparts in mouse, rat, pig, and guinea pig. karger.com
The anatomical distribution of Y2 receptors also appears to be conserved. For example, the expression of Y2 receptors in the hippocampus is consistently reported in various mammalian species, including rats, sheep, and humans. core.ac.uk This suggests that the functions of NPY and PYY in this brain region have likely been conserved throughout evolution. core.ac.uk The striking similarity in the anatomy of PYY- and NPY-expressing cells in the central nervous system and gut between the rat and the lamprey, which diverged evolutionarily about 450 million years ago, further supports the ancient origins and conserved nature of these peptide systems. nih.gov
Methodological Approaches in Pyy 13 36 Research
In Vivo Animal Model Paradigms
Animal models, primarily in mice and rats, are fundamental to understanding the systemic effects of PYY-(13-36). These paradigms allow for the controlled study of the peptide's influence on complex physiological processes.
Acute and Chronic Administration Techniques
Researchers employ several administration techniques to study the effects of PYY-(13-36) and its related forms, depending on the desired duration and site of action.
Acute Administration: For studying immediate effects, direct injections are common. Intraperitoneal (i.p.) injection is frequently used to assess acute impacts on food intake and neuronal activation in rats and mice. researchgate.netphysiology.org Subcutaneous (s.c.) administration is another method for evaluating both acute and longer-term effects on metabolic parameters. nih.govdoi.org Intravenous (i.v.) infusions allow for precise control over circulating peptide levels, mimicking postprandial release. gutnliver.orgphysiology.org To investigate central nervous system effects directly, intracerebroventricular (i.c.v.) or intracisternal injections can deliver the peptide into the brain, bypassing the blood-brain barrier. physiology.org
Chronic Administration: To evaluate long-term effects on body weight and metabolism, continuous delivery systems are necessary. Osmotic minipumps are a standard method for achieving sustained, chronic subcutaneous administration over days or weeks in rodent models. physiology.orgresearchgate.netresearch-solution.comgoogle.com This technique is crucial for determining if the acute anorectic effects of the peptide translate into sustained weight loss. physiology.org Some studies have also utilized daily intermittent intravenous infusions via computer-controlled pumps to maintain reduced food intake and adiposity over extended periods. physiology.org
Assessment of Food Intake, Body Weight, and Metabolic Parameters
A primary focus of in vivo PYY-(13-36) research is its role in energy balance.
Food Intake and Body Weight: Following administration of PYY-(3-36), a Y2 receptor agonist similar to PYY-(13-36), researchers meticulously measure food consumption at various time points and monitor changes in body weight over the course of the study. researchgate.netphysiology.org Studies have demonstrated that both acute peripheral injection and chronic administration of PYY-(3-36) can inhibit food intake and reduce body weight gain in rodent models of diet-induced obesity. researchgate.netnih.govgutnliver.org In some experimental setups, food intake is monitored continuously using computer-recorded measurements of food bowl weight. physiology.org
Metabolic Parameters: Beyond food intake and weight, studies assess a range of metabolic indicators. This includes the weighing of various fat pads (e.g., mesenteric, epididymal, retroperitoneal) at the end of a chronic study to determine effects on adiposity. nih.gov Researchers also measure blood glucose and insulin (B600854) levels to evaluate the peptide's impact on glycemic control, finding that chronic PYY-(3-36) administration can improve insulin sensitivity in diet-induced obese rodents. nih.gov
Table 1: Summary of PYY-(3-36) Effects on Food Intake and Body Weight in Rodent Models
| Administration Method | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Single Intraperitoneal Injection | Rats | Inhibited food intake. | researchgate.net |
| Twice Daily Intraperitoneal Injections (7 days) | Rats | Reduced body weight gain. | researchgate.net |
| Chronic Subcutaneous Infusion (28 days) | Diet-Induced Obese (DIO) Mice | Dose-dependently reduced body weight gain and weight of various fat pads. | nih.gov |
| Chronic Subcutaneous Infusion (28 days) | Diet-Induced Obese (DIO) Rats | Reduced body weight and improved glycemic control. | nih.gov |
| Daily Intermittent Intravenous Infusion (10 days) | Rats | Produced a sustained reduction in daily food intake, body weight, and adiposity. | physiology.org |
Measurement of Gastrointestinal Function
PYY peptides are known to be potent modulators of gastrointestinal (GI) function. nih.gov Methodologies to measure these effects include:
Gastric Emptying: The rate at which food exits the stomach is a key parameter influenced by PYY. Studies have shown that peripheral injection of PYY inhibits the gastric emptying of liquids. nih.gov PYY-(3-36) has been demonstrated to delay gastric emptying in fasted and refed mice. nih.gov The assessment often involves measuring the amount of a test meal remaining in the stomach at a specific time after administration. nih.govphysiology.org
Electrophysiological Recording in Intact Animals
To understand the neural mechanisms underlying PYY's effects, researchers perform electrophysiological recordings in anesthetized or awake, head-fixed animals. nih.govprotocols.iomdpi.com This technique allows for the direct measurement of neuronal activity in specific brain regions. Studies using in vivo recording have shown that PYY and the specific Y2 receptor agonist PYY-(13-36) inhibit the activity of approximately 50% of neurons in the dorsal motor nucleus of the vagus (DMN), a key area for controlling digestive functions. nih.govcore.ac.uk This provides direct evidence that PYY peptides can modulate the activity of central vagal efferent neurons. nih.gov
In Vitro Systems and Techniques
In vitro methods are indispensable for dissecting the molecular and cellular mechanisms of PYY-(13-36) action, particularly its interaction with its receptors.
Receptor Binding Assays and Ligand Characterization
Receptor binding assays are crucial for determining the affinity and selectivity of PYY-(13-36) and its analogues for the various Neuropeptide Y (NPY) receptor subtypes (Y1, Y2, Y4, Y5). researchgate.net
Methodology: These assays typically use cell lines (e.g., CHO, HEK293) that have been genetically engineered to express a specific Y receptor subtype. physiology.orgresearchgate.netpnas.org Membranes from these cells are incubated with a radiolabeled ligand, such as [¹²⁵I]PYY or a tritiated PYY derivative. physiology.orgnih.govacs.org Unlabeled PYY-(13-36) or other test compounds are then added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity displaced is measured, allowing for the calculation of the compound's binding affinity (expressed as Ki or IC50). physiology.org
Key Findings: Such assays have definitively characterized PYY-(13-36) and PYY-(3-36) as potent and selective agonists for the Y2 receptor, with significantly lower affinity for the Y1 receptor. physiology.orgresearchgate.net In contrast, full-length PYY-(1-36) binds with high affinity to both Y1 and Y2 receptors. physiology.orgresearchgate.net These binding studies are essential for correlating the structural features of PYY fragments with their receptor selectivity and subsequent physiological effects. physiology.org
Table 2: Receptor Binding Affinities of PYY Analogs
| Peptide | Receptor Subtype | Binding Affinity (Kd or Ki in nM) | Key Characteristic | Reference |
|---|---|---|---|---|
| PYY-(1-36) | Y1 Receptor | 0.42 | High affinity for Y1 and Y2 | researchgate.net |
| PYY-(1-36) | Y2 Receptor | 0.03 | High affinity for Y1 and Y2 | researchgate.net |
| PYY-(3-36) | Y1 Receptor | 1,050 | Selective for Y2 | researchgate.net |
| PYY-(3-36) | Y2 Receptor | 0.11 | Selective for Y2 | researchgate.net |
| [Pro34]PYY | Y1 Receptor | 0.21 | Selective for Y1 | researchgate.net |
| [Pro34]PYY | Y2 Receptor | 710 | Selective for Y1 | researchgate.net |
| NPY-(13-36) | Y2 Receptor | High affinity (competes with PYY) | Specific Y2 receptor agonist | nih.gov |
Note: Binding affinity values can vary between studies and assay conditions. The data presented are representative examples.
Electrophysiological Studies in Brain Slices and Isolated Neurons
Electrophysiological studies have been instrumental in elucidating the direct actions of PYY-(13-36) on neuronal activity. These investigations, conducted on both brain slices and acutely isolated neurons from various brain regions, have provided critical insights into the cellular mechanisms underlying the peptide's physiological effects.
In brain slice preparations of the rat dorsal motor nucleus of the vagus (DMN), both PYY and the specific Y2 receptor agonist PYY-(13-36) have been shown to directly inhibit the activity of cholinergic vagal efferent neurons. nih.gov Approximately 50% of the recorded DMN neurons were inhibited by the application of these peptides, suggesting a primary mechanism by which circulating PYY can suppress digestive functions. nih.gov Similarly, in hypothalamic brain slices from mice, PYY-(13-36) has been observed to inhibit both anorexigenic proopiomelanocortin (POMC) neurons and orexigenic neuropeptide Y (NPY) neurons. nih.gov This dual inhibitory action highlights the complex role of PYY-(13-36) in the hypothalamic regulation of energy homeostasis. nih.gov The peptide induced a dose-dependent hyperpolarization and a significant reduction in the spontaneous action potential firing of these neurons. nih.gov
Studies using acutely isolated neurons from the rat arcuate nucleus have further detailed the ion channel mechanisms involved. PYY-(13-36), along with other NPY receptor agonists, produces a voltage-dependent inhibition of Ca2+ currents and an activation of inwardly rectifying K+ currents. physiology.org These actions can occur simultaneously within the same neuron. physiology.org The inhibition of Ca2+ currents by PYY-(13-36) was found to be sensitive to ω-conotoxin GVIA, indicating a primary effect on N-type calcium channels. physiology.org The activation of K+ currents leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. nih.gov For instance, in identified GABAergic neurons of the arcuate nucleus, PYY-(13-36) evoked hyperpolarization that was abolished by a Y2 receptor antagonist. nih.gov
Table 1: Summary of Electrophysiological Effects of PYY-(13-36)
| Brain Region | Preparation Type | Neuronal Population | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dorsal Motor Nucleus of the Vagus (Rat) | Brain Slices | Cholinergic Vagal Efferent Neurons | Inhibition of neuronal activity. | nih.gov |
| Arcuate Nucleus (Mouse) | Brain Slices | POMC and NPY Neurons | Inhibition of spontaneous firing, hyperpolarization. | nih.gov |
| Arcuate Nucleus (Rat) | Isolated Neurons | General Population | Inhibition of N-type Ca2+ currents, activation of inwardly rectifying K+ currents. | physiology.orgphysiology.org |
| Arcuate Nucleus (Mouse) | Brain Slices | GABAergic Neurons | Hyperpolarization via Y2 receptors. | nih.gov |
| Arcuate Nucleus (Rat) | Brain Slices | General Population | Presynaptic inhibition of glutamatergic EPSCs. | jneurosci.org |
| Dorsal Raphe Nucleus (Rat) | Brain Slices | General Population | Inhibition of slow IPSPs and EPSPs via a presynaptic mechanism. | nih.gov |
Cellular Models for Receptor Expression and Signaling Analysis
Cellular models are indispensable tools for dissecting the molecular pharmacology of PYY-(13-36) and its interaction with Y receptors. These models, typically cell lines engineered to express specific receptor subtypes, allow for controlled investigations into receptor binding, signaling pathways, and the structure-activity relationships of PYY-(13-36) and its analogs.
Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells are commonly used hosts for the stable or transient expression of Y receptor subtypes. For example, CHO cells expressing the human NPY Y1 receptor have been used to demonstrate that while PYY-(1-36) and NPY are potent agonists, PYY-(13-36) shows significantly reduced binding and does not stimulate intracellular calcium mobilization, confirming its selectivity for other Y receptor subtypes. pnas.org In contrast, cell lines expressing the Y2 receptor show high-affinity binding for both PYY-(1-36) and PYY-(13-36). physiology.org
These cellular systems are crucial for characterizing the binding affinities (Ki or Kd values) of PYY-(13-36) and other ligands. Competition binding assays using a radiolabeled universal ligand, such as 125I-PYY, and displacing it with increasing concentrations of unlabeled PYY-(13-36) allow for the precise determination of its binding affinity for a specific receptor subtype. physiology.orggoogle.com Such studies have consistently shown that PYY-(13-36) is a selective agonist for the Y2 receptor. physiology.orgnih.gov
Furthermore, cellular models are used to investigate the downstream signaling pathways coupled to Y receptor activation by PYY-(13-36). Y receptors, including the Y2 receptor, are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. oup.com Activation of these receptors by PYY-(13-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. oup.com This inhibitory action can be quantified in receptor-expressing cell lines. Additionally, studies have used these models to show that the inhibitory effects of PYY-(13-36) can be blocked by pertussis toxin, which uncouples Gi/o proteins from their receptors, confirming the involvement of this G protein class. physiology.org
Pheochromocytoma (PC)-12 cells, which endogenously express several NPY receptor subtypes when differentiated, have served as a model to study the modulation of neurotransmitter release. In differentiated PC-12 cells, PYY-(13-36) was shown to inhibit the release of NPY in a concentration-dependent manner, demonstrating the presence of functional Y2 autoreceptors. physiology.org
Table 2: Cellular Models in PYY-(13-36) Research
| Cell Line | Receptor(s) Studied | Type of Analysis | Key Findings | Reference(s) |
|---|---|---|---|---|
| CHO | Y1 Receptor | Binding, Calcium Mobilization | PYY-(13-36) has low affinity and no agonist activity at the Y1 receptor. | pnas.org |
| Various | Y1, Y2, Y4, Y5 Receptors | Binding Affinity | PYY-(13-36) selectively binds to the Y2 receptor. | physiology.orgphysiology.org |
| PC-12 | Y2 Autoreceptor | Neurotransmitter Release | PYY-(13-36) inhibits NPY release via Y2 autoreceptors. | physiology.org |
| SK-N-MC | Y Receptor Subtypes | Binding Specificity | Confirmed Y2-selective binding of NPY-(13-36), a close analog of PYY-(13-36). | google.com |
Molecular Techniques for Gene and Protein Expression Analysis
Molecular biology techniques are fundamental to understanding the regulation and function of the PYY system, from the expression of the PYY gene itself to the localization and abundance of its resulting peptide products and their receptors.
Analysis of gene expression is commonly performed using quantitative real-time polymerase chain reaction (qRT-PCR). This method allows for the precise measurement of mRNA levels of PYY and its receptors (e.g., Npy2r) in various tissues. For instance, studies have used qRT-PCR to investigate how physiological states or experimental interventions alter the expression of these genes. Research in female rats has shown that exercise training can decrease Pyy (3-36) relative gene expression in the small intestine. researchgate.net In studies involving knockout mice, qRT-PCR is essential for confirming the deletion of the target gene and for analyzing compensatory changes in the expression of other related genes, such as neuropeptide Y (Npy) and proopiomelanocortin (Pomc), in the hypothalamus. pnas.org
Techniques like in situ hybridization are used to visualize the anatomical location of specific mRNA molecules within tissues. This has been crucial for mapping the distribution of Y receptor subtypes in the brain and confirming their co-localization with specific neuronal populations, such as POMC neurons, providing an anatomical basis for the actions of PYY-(13-36). researchgate.net
At the protein level, immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are standard methods for quantifying circulating levels of PYY-(13-36) in plasma samples from animal models. oup.com These assays are critical for correlating physiological responses with changes in endogenous PYY-(13-36) levels.
Immunohistochemistry (IHC) and immunofluorescence are powerful techniques used to detect the presence and localization of PYY protein and its receptors in tissue sections. For example, IHC has been used to identify PYY-producing L-cells in the mucosa of the ileum and colon. nih.gov Monoclonal antibodies specific to PYY are used to visualize the peptide within these cells. cellsignal.com Similarly, antibodies against Y2 receptors have been used to demonstrate their expression in specific brain regions like the arcuate nucleus, providing direct evidence of the targets for circulating PYY-(13-36). cellsignal.com
Pharmacological Tools and Genetic Manipulations
Use of Selective Y-Receptor Agonists and Antagonists
The pharmacological dissection of the PYY system heavily relies on the use of selective agonists and antagonists for the various Y-receptor subtypes. These tools have been indispensable in identifying the specific receptors that mediate the physiological effects of PYY-(13-36).
To differentiate the roles of various Y receptors, researchers employ a panel of agonists with differing selectivity profiles. For example, [Leu31, Pro34]NPY is a commonly used selective Y1/Y5 agonist. pnas.orgpnas.org By showing that an effect is mimicked by PYY-(13-36) but not by [Leu31, Pro34]NPY, researchers can provide strong evidence for the involvement of the Y2 receptor. nih.gov
The development of selective Y-receptor antagonists has been crucial for confirming the receptor subtypes involved in the actions of PYY-(13-36). BIIE0246 is a well-established and widely used selective Y2 receptor antagonist. nih.gov In numerous studies, the pre-administration of BIIE0246 has been shown to block or abolish the effects of PYY-(13-36). For instance, BIIE0246 prevents the PYY-(13-36)-induced hyperpolarization of arcuate GABA neurons and blocks its inhibitory effect on food intake. nih.gov Another Y2 receptor antagonist, JNJ-31020028, has also been used in rodent studies to investigate the role of Y2 receptors in food preference. bioscientifica.com
Conversely, selective antagonists for other receptors, such as the Y1-selective antagonist BIBP3226, have been used to demonstrate a lack of involvement of the Y1 receptor in specific PYY-(13-36)-mediated effects. nih.gov The combined use of selective agonists and antagonists allows for a rigorous pharmacological characterization of the receptors responsible for the diverse actions of PYY-(13-36).
Table 3: Key Pharmacological Tools for Y-Receptor Research
| Compound | Type | Primary Target(s) | Common Use in PYY-(13-36) Research | Reference(s) |
|---|---|---|---|---|
| PYY-(13-36) | Agonist | Y2 Receptor | To probe the function of Y2 receptors. | nih.govnih.govnih.gov |
| NPY-(13-36) | Agonist | Y2 Receptor | To confirm Y2-mediated effects, often used interchangeably with PYY-(13-36). | nih.govphysiology.orgjneurosci.org |
| [Leu31, Pro34]NPY | Agonist | Y1/Y5 Receptors | As a negative control to exclude Y1/Y5 receptor involvement. | pnas.org |
| BIIE0246 | Antagonist | Y2 Receptor | To block the effects of PYY-(13-36) and confirm Y2 receptor mediation. | nih.govnih.gov |
| JNJ-31020028 | Antagonist | Y2 Receptor | To investigate the role of Y2 receptors in modulating food preference. | bioscientifica.com |
| BIBP3226 | Antagonist | Y1 Receptor | To demonstrate the lack of Y1 receptor involvement in PYY-(13-36) effects. | nih.gov |
Application of Knockout/Knock-in Animal Models to Elucidate Receptor Function
Genetic manipulation in animal models, particularly the creation of knockout mice, has provided definitive evidence for the roles of PYY and its receptors in physiology. These models allow researchers to study the consequences of the complete absence of a specific gene product.
Studies using mice with a germ-line deletion of the Y2 receptor gene (Npy2r knockout) have been pivotal. These mice show no anorectic response to the peripheral administration of PYY-(3-36), providing conclusive in vivo evidence that the Y2 receptor is the essential mediator of this key effect of PYY. wikidoc.org This finding supports the large body of pharmacological data obtained using selective agonists and antagonists.
PYY knockout mice, which lack the ability to produce PYY, have also been generated. PYY-knockout female mice exhibit an increase in body weight and fat mass. wikidoc.org This demonstrates that endogenous PYY plays a crucial role in long-term energy homeostasis and body weight regulation. wikidoc.org
More advanced genetic techniques, such as conditional knockout models, allow for the deletion of a gene in a specific tissue or at a particular time. For example, conditional knockout mice with a hypothalamus-specific deletion of the Y2 receptor have been created. pnas.org These mice showed a transient increase in food intake and body weight, directly implicating hypothalamic Y2 receptors in the regulation of energy balance. pnas.org This approach avoids potential compensatory mechanisms that can arise during development in traditional germ-line knockout models. pnas.org
In addition to knockout models, transgenic mice that overexpress a particular gene are also valuable. For example, a transgenic mouse model overexpressing the Pyy gene specifically in pancreatic beta-cells was created to study the local effects of PYY within the islets of Langerhans. oup.com These mice showed increased serum insulin levels and improved glucose tolerance, revealing a role for pancreatic PYY in modulating beta-cell mass and function. oup.com These genetic models, in conjunction with pharmacological and physiological studies, are powerful tools for definitively establishing the in vivo functions of PYY-(13-36) and its cognate receptors.
Future Research Directions and Unanswered Questions
Elucidation of Remaining Molecular and Cellular Mechanisms
The primary action of PYY-(13-36) is mediated through the Neuropeptide Y2 receptor (Y2R), a G protein-coupled receptor that inhibits adenylate cyclase and reduces intracellular cyclic-AMP. uzh.chatlasgeneticsoncology.org However, the complete downstream signaling cascade and potential interactions with other cellular pathways are not fully mapped out. Key unanswered questions include the precise mechanisms of receptor internalization and whether signaling is biased towards specific pathways (G-protein vs. arrestin) depending on how the peptide is modified. gubra.dk
Future research should focus on:
Downstream Signaling: Identifying all intracellular proteins and pathways that are modulated following Y2R activation by PYY-(13-36).
Receptor Trafficking: Understanding how different modifications to PYY-(13-36) analogues affect receptor binding duration, internalization, and subsequent cellular responses. gubra.dk For instance, PEGylation was found to inhibit endocytosis by increasing receptor dissociation rates, which in turn reduced arrestin-3 activity. gubra.dk
Cross-talk with other Receptors: Investigating the potential for Y2R to form heterodimers with other receptors and how this may influence PYY-(13-36) activity.
Non-Y2R Mediated Effects: Although PYY-(13-36) is a specific Y2R agonist, exploring any potential off-target effects or interactions with other receptor systems is crucial for a complete understanding of its biological functions. researchgate.net
Translational Potential in Animal Models for Metabolic Disorders
PYY-(13-36) has demonstrated considerable promise in rodent models of obesity and diabetes by reducing food intake, body weight, and improving glycemic control. researchgate.netresearchgate.net Chronic administration in diet-induced obese (DIO) mice and rats has been shown to decrease adiposity and improve insulin (B600854) sensitivity. nih.gov In male diabetic fatty Zucker rats, infusions reduced markers of poor glycemic control. researchgate.net However, translating these findings from bench to bedside has been challenging. iiitd.edu.innih.gov
Further research is needed to:
Optimize Efficacy: Determine the most effective strategies for long-term weight management and metabolic improvement, potentially through combination therapies with other gut hormones like GLP-1 agonists. iiitd.edu.innih.gov
Understand Discrepancies: Investigate why some rodent studies have shown inconsistent effects on food intake and body weight. researchgate.net
Porcine Models: Utilize pig models, which share more metabolic and cardiovascular similarities with humans than rodents, to better predict human responses. cambridge.orgmsu.edu Studies in Göttingen minipigs have begun to characterize the metabolism of PYY-(13-36), finding that it is degraded to PYY-(3-34), which is more metabolically stable. nih.gov This highlights the importance of species-specific metabolism studies.
Development and Characterization of Novel PYY-(13-36) Analogues and Delivery Systems
The therapeutic utility of native PYY-(13-36) is limited by its short half-life and degradation by enzymes like dipeptidyl peptidase-4 (DPP-IV) and subsequent C-terminal cleavage. nih.govresearchgate.netacs.org This has spurred the development of novel analogues with improved stability and receptor selectivity. iiitd.edu.in
Key areas of ongoing research include:
Improving Stability: Synthesizing analogues with modifications to prevent enzymatic degradation. acs.org Strategies include substituting amino acids at key positions, such as replacing arginine at position 35 with N-methylarginine or β-homo-arginine, which enhances stability against C-terminal proteolysis. researchgate.netacs.orgnovonordisk.com
Enhancing Receptor Selectivity: Designing analogues that bind with high affinity and selectivity to the Y2R, while minimizing interaction with other Y receptors (Y1, Y4, Y5) to avoid potential off-target effects. nih.govresearchgate.net For example, NNC0165-1273 is a modified PYY analogue with over 5000-fold selectivity for Y2R over Y1R. nih.govresearchgate.net
Prolonging Action: Creating long-acting formulations through methods like PEGylation (attaching polyethylene (B3416737) glycol) or lipidation (attaching a fatty acid). gubra.dkiiitd.edu.inresearchgate.net These modifications can extend the in-vivo half-life significantly, making dosing less frequent. iiitd.edu.in
Novel Delivery Systems: Exploring alternative delivery methods beyond injection, such as oral or transdermal systems, to improve patient compliance. google.com
| Analogue/Modification | Key Feature | Reported Advantage | Reference |
|---|---|---|---|
| [NMeArg35]PYY-(13-36) | N-methylarginine at position 35 | Protects against degradation to PYY-(3-34) | researchgate.net |
| NNC0165-1273 | Substitutions at positions 30 (Trp) and 35 (β-homo-arginine) | High selectivity for Y2R and improved stability | nih.govnovonordisk.com |
| PEGylated PYY-(13-36) | Conjugation with polyethylene glycol (PEG) | Extended half-life, reduced food intake for up to 72 hours in mice | gubra.dkresearchgate.net |
| Lipidated PYY-(13-36) | Conjugation with a fatty acid | Extended half-life | gubra.dkiiitd.edu.in |
Further Understanding of Species-Specific and Strain-Specific Responses
Significant variability in the response to PYY-(13-36) has been observed between different species and even between different strains of the same species. For instance, a single injection of PYY-(13-36) was found to inhibit food intake in mice, but not in rats. nih.govphysiology.org Furthermore, PYY knockout in mice leads to different metabolic outcomes depending on sex and diet; aged females on a normal diet became obese, while males only became obese and glucose-intolerant on a high-fat diet. researchgate.net
Future investigations should aim to:
Map Species Differences: Systematically compare the effects of PYY-(13-36) and its analogues in mice, rats, and pigs to build a more comprehensive translational model. Plasma concentrations of PYY are notably 10- to 20-fold higher in pigs compared to humans, a factor that must be considered in translational studies. cambridge.org
Investigate Strain Variability: Conduct studies across different rodent strains (e.g., C57BL/6J, Wistar, Zucker rats) to understand how genetic background influences the response to PYY-(13-36) administration. researchgate.netnih.govmdpi.com
Correlate Receptor Expression: Link observed physiological responses to the expression levels and distribution of Y2 receptors in key metabolic tissues (e.g., hypothalamus, vagal afferents) across different species and strains. oup.com
Clarify Sex Differences: Explore the mechanisms behind the observed sex-specific responses to PYY ablation, which may involve differential activation of the hypothalamo-pituitary somatotrophic axis. researchgate.net
| Animal Model | Intervention | Observed Effect | Reference |
|---|---|---|---|
| Diet-Induced Obese (DIO) C57BL/6J Mice | Chronic PYY-(13-36) infusion | Dose-dependent reduction in body weight and fat pad mass | nih.gov |
| Diet-Induced Obese (DIO) Rats | Chronic PYY-(13-36) infusion | Reduced body weight and improved glycemic control | nih.gov |
| Male Wistar Rats | Acute PYY-(13-36) injection | No effect on fasting-induced feeding | physiology.org |
| Male Diabetic Fatty Zucker Rats | 4-week PYY-(13-36) infusion | Reduced HbA1c and fructosamine (B8680336) | researchgate.net |
| PYY Knockout Mice (female, normal diet) | Gene ablation | Increased bodyweight and fat mass with age | researchgate.net |
| PYY Knockout Mice (male, high-fat diet) | Gene ablation | Became fatter and glucose-intolerant vs. wild-type | researchgate.net |
Q & A
Q. How should independent replication studies for PYY-(13-36) findings be designed to ensure robustness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
